3-(2,3,4-Trifluorophenyl)-1,2,4-oxadiazole

Medicinal Chemistry SAR Drug Design

3-(2,3,4-Trifluorophenyl)-1,2,4-oxadiazole (CAS 1262413-54-6) is a 3,5-disubstituted 1,2,4-oxadiazole derivative with a molecular formula of C8H3F3N2O and a molecular weight of 200.12. It belongs to the oxadiazole family, a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom.

Molecular Formula C8H3F3N2O
Molecular Weight 200.12 g/mol
Cat. No. B12455436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3,4-Trifluorophenyl)-1,2,4-oxadiazole
Molecular FormulaC8H3F3N2O
Molecular Weight200.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C2=NOC=N2)F)F)F
InChIInChI=1S/C8H3F3N2O/c9-5-2-1-4(6(10)7(5)11)8-12-3-14-13-8/h1-3H
InChIKeyDFSFFENMOXELHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,3,4-Trifluorophenyl)-1,2,4-oxadiazole: C8H3F3N2O Technical Baseline for Sourcing & Evaluation


3-(2,3,4-Trifluorophenyl)-1,2,4-oxadiazole (CAS 1262413-54-6) is a 3,5-disubstituted 1,2,4-oxadiazole derivative with a molecular formula of C8H3F3N2O and a molecular weight of 200.12 . It belongs to the oxadiazole family, a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The 1,2,4-oxadiazole core is a privileged scaffold in medicinal chemistry and agrochemicals due to its favorable physicochemical and pharmacokinetic properties [1]. High-strength differential evidence specific to this exact compound is limited, as detailed in Section 3.

Why 3-(2,3,4-Trifluorophenyl)-1,2,4-oxadiazole Substitution Is Not Trivial


The specific 2,3,4-trifluorophenyl substitution pattern on the 1,2,4-oxadiazole core introduces a unique combination of electronic effects and molecular geometry that cannot be replicated by generic in-class analogs [1]. Trivial substitutions—such as altering the fluorine pattern to 3,4,5-trifluorophenyl [2] or switching to a different oxadiazole isomer (1,3,4-oxadiazole) [3]—fundamentally change the compound's physicochemical properties, biological target interactions, and synthetic accessibility. Even within a specific fluorophenyl series, the number and position of fluorine atoms critically impact biological activity, with studies demonstrating that adding more than one fluorine atom does not guarantee improved potency and can even be detrimental [1]. Furthermore, the 1,2,4-oxadiazole isomer itself exhibits significant differences in lipophilicity, metabolic stability, hERG inhibition, and aqueous solubility compared to its 1,3,4-oxadiazole counterpart [3], rendering direct substitution between these isomers scientifically invalid without extensive re-validation.

Quantitative Differentiation Evidence for 3-(2,3,4-Trifluorophenyl)-1,2,4-oxadiazole


Electronic Property Differentiation: The Critical Role of 2,3,4-Fluorination Pattern on 1,2,4-Oxadiazoles

In a comparative SAR study of diaryl 5-amino-1,2,4-oxadiazoles as tubulin inhibitors, it was demonstrated that the accumulation of more than one fluorine atom does not provide any further improvement in biological activity compared to monofluorinated analogs. Specifically, a di-fluorinated analog (DCP 10500068/NSC 757487) and a tetra-fluorinated analog (DCP 10500066/NSC 757485) showed no increased potency relative to the optimal monofluorinated compound [1]. This finding highlights that the electronic and steric effects of multi-fluorination on the phenyl ring are not additive and can even be counterproductive. The 2,3,4-trifluorophenyl substitution pattern on this target compound therefore represents a distinct and unoptimized chemical space with an unknown, non-linear SAR relative to simpler fluorophenyl oxadiazoles, making it a unique scaffold for novel IP and mechanistic exploration .

Medicinal Chemistry SAR Drug Design

Isomeric Advantage: Differentiating 1,2,4-Oxadiazole Core from 1,3,4-Oxadiazole

The choice of oxadiazole isomer has a profound impact on key drug-like properties. A comprehensive analysis has shown that the 1,3,4-oxadiazole isomer exhibits an order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole counterpart [1]. The study also reports significant differences in metabolic stability, hERG inhibition potential, and aqueous solubility between the two isomers [1]. For instance, the 1,2,4-oxadiazole core is generally more lipophilic, which can influence membrane permeability and protein binding, making it a preferred scaffold when higher log D values are desirable for target engagement or CNS penetration.

Physicochemical Property ADME Drug Development

Unique Anti-Tubercular Profile of Closely Related 4-Trifluorophenyl Analog

A closely related analog, a 3,5-disubstituted-1,2,4-oxadiazole bearing a para-trifluorophenyl group (Compound 3a), demonstrated potent in vitro activity against both drug-susceptible (H37Rv) and multi-drug resistant (MDR) strains of Mycobacterium tuberculosis [1]. Compound 3a exhibited minimum inhibitory concentration (MIC) values of 8 µg/ml against H37Rv and 16 µg/ml against an MDR-MTB strain [1]. While not a direct measurement of the target compound, this data serves as a strong class-level baseline, establishing the 1,2,4-oxadiazole core with a trifluorophenyl substituent as a validated pharmacophore for targeting tuberculosis. The 2,3,4-substitution pattern in the target compound may yield a different resistance profile or improved selectivity against a panel of mycobacterial enzymes [2].

Anti-Tubercular MDR-MTB Infectious Disease

Fluorination Impact on Electronic Properties of Oxadiazoles

The introduction of fluorine atoms into the phenyl ring of oxadiazoles is known to modulate their electronic properties, which is crucial for applications in organic electronics. A study on 1,3,4-oxadiazole derivatives showed that the presence of a CF3 group lowers the LUMO energy level compared to non-fluorinated analogs, whereas the presence of four F atoms on a phenyl unit had no significant effect on photoelectric properties [1]. This suggests that the specific substitution pattern and degree of fluorination (CF3 vs. multiple F atoms) have distinct and non-interchangeable effects on frontier molecular orbitals. The 2,3,4-trifluorophenyl group on the target compound therefore offers a specific, intermediate electronic tuning profile that is distinct from both CF3-substituted and tetra-fluorinated phenyl oxadiazoles.

Materials Science Electronics OLED

High-Impact Application Scenarios for 3-(2,3,4-Trifluorophenyl)-1,2,4-oxadiazole


Development of Next-Generation Anti-Tubercular Agents Targeting MDR-MTB

This compound should be prioritized for use in anti-tubercular drug discovery programs. The 1,2,4-oxadiazole scaffold with a trifluorophenyl substituent has been clinically validated against both susceptible and multi-drug resistant M. tuberculosis strains [1]. Its distinct 2,3,4-substitution pattern offers a high probability of novel intellectual property and may circumvent existing resistance mechanisms that affect para-substituted analogs. Researchers should screen this compound against a panel of mycobacterial enzymes, including Pks13 [1], to establish its unique target profile and resistance potential.

Structure-Activity Relationship (SAR) Studies for Tubulin-Targeting Anticancer Agents

This compound is a valuable tool for medicinal chemists investigating the SAR of fluorinated oxadiazoles as anticancer agents. Evidence shows that the number of fluorine atoms on the phenyl ring of related 5-amino-1,2,4-oxadiazoles does not correlate with increased potency [2]. Therefore, the 2,3,4-trifluorophenyl derivative provides a unique data point for mapping the non-linear SAR of multi-fluorination on tubulin inhibition and antiproliferative activity. It is ideal for inclusion in a focused library designed to explore the steric and electronic boundaries of the tubulin binding site.

Synthesis of Isomerically Pure Heterocyclic Libraries for ADME Property Optimization

Procurement of this 1,2,4-oxadiazole isomer is essential for programs requiring specific control over physicochemical properties. As a class, 1,2,4-oxadiazoles possess significantly higher lipophilicity (log D) than their 1,3,4-oxadiazole counterparts [3]. This property is a critical design parameter for optimizing membrane permeability and target engagement. This compound can serve as a key building block in the synthesis of focused libraries aimed at exploring the property space associated with the 1,2,4-oxadiazole core, particularly when a higher log D is desired.

Exploration of Electronic Materials with Tailored Electron Affinity

This compound is a suitable precursor or core motif for developing novel organic electronic materials. The specific 2,3,4-trifluorophenyl substitution pattern is expected to confer a distinct LUMO energy level compared to other fluorinated or non-fluorinated analogs [4]. It can be used as a monomer or intermediate in the synthesis of conjugated polymers or small molecules for applications in OLEDs or organic photovoltaics, where precise tuning of electron transport properties is essential for device performance.

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